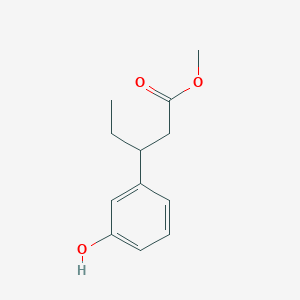

Methyl 3-(3-Hydroxyphenyl)pentanoate

Descripción

Methyl 3-(3-Hydroxyphenyl)pentanoate (CAS: 1142234-16-9) is an aromatic ester characterized by a pentanoate backbone esterified with a methyl group and substituted with a hydroxyphenyl moiety at the third carbon position. Available at 95% purity, it is typically utilized in research and development settings .

Propiedades

IUPAC Name |

methyl 3-(3-hydroxyphenyl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9,13H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYKJHDCYFIQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Hydroxyphenyl)pentanoate typically involves the esterification of 3-(3-Hydroxyphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of Methyl 3-(3-Hydroxyphenyl)pentanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-Hydroxyphenyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-Ketophenyl)pentanoic acid or 3-(3-Carboxyphenyl)pentanoic acid.

Reduction: Formation of 3-(3-Hydroxyphenyl)pentanol.

Substitution: Formation of 3-(3-Chlorophenyl)pentanoate or 3-(3-Bromophenyl)pentanoate.

Aplicaciones Científicas De Investigación

Key Reactions

- Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction: The ester group can be reduced to yield alcohols.

- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Scientific Research Applications

The compound's versatile properties make it valuable in several domains:

Chemistry

- Building Block for Synthesis: It serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in creating derivatives for further research.

Biology

- Biological Activity Investigation: Methyl 3-(3-Hydroxyphenyl)pentanoate is studied for its interactions with biological molecules. Research indicates potential antioxidant and anti-inflammatory properties, which may contribute to therapeutic applications.

Medicine

- Therapeutic Applications: The compound is explored for its potential roles in drug development. Its biological activity suggests it could serve as a precursor for pharmaceuticals targeting various health conditions.

Industry

- Specialty Chemicals Production: It is utilized in manufacturing specialty chemicals and materials due to its unique chemical properties.

Case Studies

- Biological Activity Study : A study investigated the antioxidant properties of Methyl 3-(3-Hydroxyphenyl)pentanoate in vitro, demonstrating its potential to scavenge free radicals effectively.

- Pharmaceutical Synthesis : Research focused on synthesizing novel anti-inflammatory agents derived from this compound, showing promising results in preliminary trials.

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-Hydroxyphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-(3-Hydroxyphenyl)pentanoic acid, which can interact with various enzymes and receptors .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following sections compare Methyl 3-(3-Hydroxyphenyl)pentanoate with analogs differing in ester groups, substituent positions, and chain modifications.

Esters with Varying Alkyl Groups

- Ethyl 5-(3-Hydroxyphenyl)pentanoate (CAS: 143536-52-1): This compound replaces the methyl ester with an ethyl group, increasing molecular weight (194.23 g/mol vs. 180.20 g/mol for the methyl variant). Applications may differ in fragrance formulations due to slower evaporation rates .

- Methyl 3-(3-Hydroxyphenyl)propanoate (CAS: 61389-68-2): Shortening the aliphatic chain from pentanoate (C5) to propanoate (C3) reduces molecular weight (180.20 g/mol) and boiling point (294.8°C vs. higher values for longer chains). The shorter chain may decrease steric hindrance, affecting reactivity in esterification or hydrolysis reactions .

Substituted Phenyl Derivatives

- The molecular weight (358.28 g/mol) is significantly higher due to fluorine atoms .

- This structural modification could improve stability in storage or biological systems .

Chain Branching and Functional Group Variations

- Methyl 3-Hydroxy-4,4-dimethylpentanoate (CAS: 150943-32-1): The hydroxyl group on the pentanoate chain and dimethyl substitution at the fourth carbon create a branched structure. This reduces molecular symmetry, likely lowering melting points compared to linear analogs. Applications may include chiral intermediates in asymmetric synthesis .

- Ethyl 3-methylpentanoate (CAS: 5870-68-8): A simpler aliphatic ester lacking the hydroxyphenyl group, this compound has a lower molecular weight (144.21 g/mol) and higher volatility. It is commonly used in flavor and fragrance industries for fruity notes .

Data Table: Key Properties of Methyl 3-(3-Hydroxyphenyl)pentanoate and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| Methyl 3-(3-Hydroxyphenyl)pentanoate | 1142234-16-9 | C₁₂H₁₆O₃ | 208.26* | Not reported | 3-Hydroxyphenyl, pentanoate chain |

| Ethyl 5-(3-Hydroxyphenyl)pentanoate | 143536-52-1 | C₁₃H₁₈O₃ | 222.28 | Not reported | Ethyl ester, 3-hydroxyphenyl |

| Methyl 3-(3-Hydroxyphenyl)propanoate | 61389-68-2 | C₁₀H₁₂O₃ | 180.20 | 294.8 | Shorter propanoate chain |

| DL-Ethyl-3-hydroxy-3-[3',5'-bis(trifluoromethyl)phenyl]pentanoate | 863976-10-7 | C₁₅H₁₆F₆O₃ | 358.28 | Not reported | Trifluoromethyl-substituted phenyl |

| Methyl 3-Hydroxy-4,4-dimethylpentanoate | 150943-32-1 | C₈H₁₆O₃ | 163.15 | Not reported | Hydroxyl on chain, dimethyl branching |

*Calculated molecular weight based on formula C₁₂H₁₆O₃.

Actividad Biológica

Methyl 3-(3-Hydroxyphenyl)pentanoate, a compound with the molecular formula C13H18O3, has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Methyl 3-(3-Hydroxyphenyl)pentanoate is characterized by its hydroxyl and ester functional groups, which play crucial roles in its biological interactions. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can hydrolyze to yield 3-(3-Hydroxyphenyl)pentanoic acid, which may interact with enzymes and receptors involved in metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.29 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that Methyl 3-(3-Hydroxyphenyl)pentanoate exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, thus protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential protective effects against various diseases linked to oxidative damage.

Anti-inflammatory Effects

Methyl 3-(3-Hydroxyphenyl)pentanoate has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism through which it may alleviate inflammation-related conditions. This activity is particularly relevant in the context of chronic diseases such as arthritis and cardiovascular disorders .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective effects. It has been found to reduce neuronal damage in experimental models of neurodegeneration. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of Methyl 3-(3-Hydroxyphenyl)pentanoate:

- Study on Antioxidant Activity : A study published in Molecules demonstrated that Methyl 3-(3-Hydroxyphenyl)pentanoate significantly reduced oxidative stress markers in cultured human cells, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

- Anti-inflammatory Research : In a controlled experiment, this compound was shown to decrease the levels of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its role in modulating immune responses .

- Neuroprotection Study : A recent investigation reported that Methyl 3-(3-Hydroxyphenyl)pentanoate could protect neuronal cells from glutamate-induced toxicity, a common model for studying neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.